
2,2'-(Pyridine-2,5-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is an organic compound featuring a pyridine ring substituted at the 2 and 5 positions with dicyanomethylene groups. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile typically involves the reaction of pyridine derivatives with dicyanomethylene reagents. One common method is the condensation reaction between pyridine-2,5-dicarbaldehyde and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the dicyanomethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine derivatives with reduced nitrile groups.
科学的研究の応用
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit specific biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Propanedinitrile, 2,2’-(2,5-thiophenediylidene)bis-: Similar structure but with a thiophene ring instead of a pyridine ring.
Pyridine-2,5-diol: A dihydroxypyridine with hydroxyl groups at positions 2 and 5.
Uniqueness
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is unique due to its specific substitution pattern and the presence of dicyanomethylene groups. This gives the compound distinct electronic properties and reactivity compared to other pyridine derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from similar compounds.
特性
CAS番号 |
116195-87-0 |
|---|---|
分子式 |
C11H3N5 |
分子量 |
205.17 g/mol |
IUPAC名 |
2-[6-(dicyanomethylidene)pyridin-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H3N5/c12-3-9(4-13)8-1-2-11(16-7-8)10(5-14)6-15/h1-2,7H |
InChIキー |
ACJWZQANACXMFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C#N)C#N)N=CC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


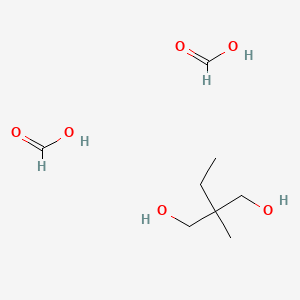
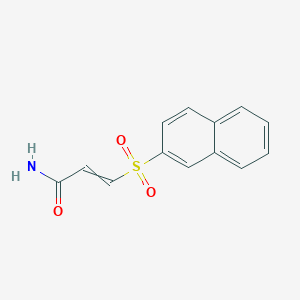
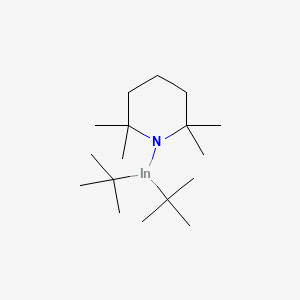
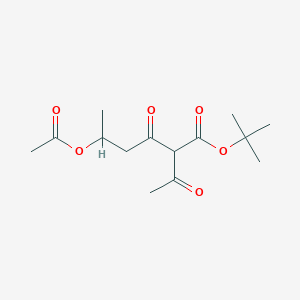
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

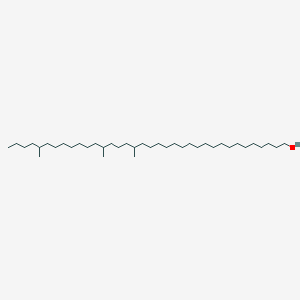

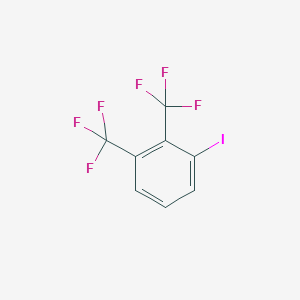


![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)

